(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid
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Overview
Description
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid is a boronic acid derivative that has garnered interest in organic synthesis and medicinal chemistry. This compound is characterized by its phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to form a tert-butoxycarbonylamino derivative.
Formation of the boronic acid moiety: The phenylboronic acid moiety is introduced through a reaction with a suitable boronic acid precursor.
Methoxy group introduction: The methoxy group is introduced via methylation reactions.
Final coupling: The protected amine derivative is coupled with the boronic acid moiety under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the design of enzyme inhibitors and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid moiety interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the additional functional groups.
4-(2-(Amino)-3-methoxy-3-oxopropyl)phenylboronic acid: Similar structure but without the tert-butoxycarbonyl protection.
4-(2-(Tert-butoxycarbonylamino)-3-hydroxy-3-oxopropyl)phenylboronic acid: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-4-(2-(Tert-butoxycarbonylamino)-3-methoxy-3-oxopropyl)phenylboronic acid is unique due to its combination of functional groups, which provide specific reactivity and stability. The tert-butoxycarbonyl protection enhances its stability, making it suitable for various synthetic applications.
Properties
IUPAC Name |
[4-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO6/c1-15(2,3)23-14(19)17-12(13(18)22-4)9-10-5-7-11(8-6-10)16(20)21/h5-8,12,20-21H,9H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSWULUDYAPFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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